ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex thiophene derivative featuring a cyclohepta[b]thiophene core modified with an indole-thioacetamido side chain and a 2-methylbenzamidoethyl substituent. Its synthesis likely involves multi-step reactions, including:
- Cycloheptanone condensation: The cyclohepta[b]thiophene scaffold is synthesized via the Gewald reaction, combining cycloheptanone, sulfur, and a cyanoacetate precursor (e.g., ethyl cyanoacetate) under basic conditions .
- Amide coupling: The acetamido and indole-thioether substituents are introduced through sequential nucleophilic acyl substitution or thiol-ene click chemistry, as evidenced by analogous procedures for related thiophene derivatives .
Properties
IUPAC Name |
ethyl 2-[[2-[1-[2-[(2-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O4S2/c1-3-39-32(38)29-24-14-5-4-6-16-26(24)41-31(29)34-28(36)20-40-27-19-35(25-15-10-9-13-23(25)27)18-17-33-30(37)22-12-8-7-11-21(22)2/h7-13,15,19H,3-6,14,16-18,20H2,1-2H3,(H,33,37)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGOKPRXWKJTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 428.55 g/mol. The structure features multiple functional groups, including an indole moiety and a thioether linkage, which are significant for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit promising antitumor properties. For instance, derivatives containing indole and benzamide structures have been shown to inhibit various cancer cell lines through different mechanisms:
- Inhibition of Kinases : Certain benzamide derivatives have been identified as potent inhibitors of RET kinase, which is implicated in several cancers. For example, a study demonstrated that a related compound inhibited RET kinase activity significantly in both molecular and cellular assays .
- Cell Proliferation : Compounds with similar scaffolds have been shown to reduce cell proliferation in cancer models. The mechanism often involves the induction of apoptosis or cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Enzymes : The compound may interact with various enzymes involved in cancer progression, such as histone deacetylases (HDACs) and thymidylate synthase .
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Angiogenesis : Some derivatives have demonstrated the ability to inhibit new blood vessel formation, which is crucial for tumor growth and metastasis.
Case Study 1: Anticancer Efficacy
A study involving a series of indole-based compounds revealed that those with thioether linkages showed enhanced cytotoxicity against breast cancer cell lines. The compound under investigation displayed IC50 values comparable to established chemotherapeutics .
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR has indicated that modifications to the benzamide moiety significantly influence biological activity. For instance:
- Substituents on the benzamide ring can alter binding affinity to target proteins.
- The presence of the thioether linkage appears to enhance bioavailability and efficacy against specific cancer types .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Antibacterial Activity
Studies have shown that derivatives of thiophene compounds possess antibacterial properties. Compounds synthesized from similar frameworks demonstrated effective inhibition against various bacterial strains, suggesting that this compound may also exhibit similar effects .
Anticancer Potential
The indole and thiophene components of the compound have been associated with anticancer activities. Research indicates that these structures can interfere with cancer cell proliferation and induce apoptosis in specific cancer types. The compound's potential to target multiple pathways involved in cancer progression makes it a candidate for further investigation in oncological studies .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
- Formation of the indole ring through cyclization reactions.
- Introduction of the thiophene moiety via condensation reactions.
- Acetylation and subsequent functionalization to yield the final product.
Each step requires careful optimization to ensure high yield and purity of the desired compound.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various thiophene derivatives using DPPH radical scavenging assays. The results indicated that compounds with similar structures to this compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid .
Case Study 2: Antibacterial Testing
Another research project focused on the antibacterial effects of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The study demonstrated that certain modifications in the thiophene structure enhanced antibacterial activity significantly, suggesting that this compound could be effective against resistant strains .
Chemical Reactions Analysis
Hydrolysis of Ester Functional Group
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Reaction conditions determine product formation:
-
Mechanism : Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate. Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .
Thioether Oxidation
The sulfur atom in the thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | CH₂Cl₂, 0°C, 2 hrs | Sulfoxide (major) | >90% |
| mCPBA | RT, 6 hrs | Sulfone | 95% |
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Applications : Sulfoxide derivatives exhibit enhanced hydrogen-bonding capacity, potentially improving target binding in medicinal contexts.
Amide Bond Reactivity
The compound’s amide bonds are stable under mild conditions but hydrolyze under strong acidic/basic environments:
-
Acidic Hydrolysis (6M HCl, reflux): Cleaves benzamido and acetamido groups, yielding 2-methylbenzoic acid and ethylamine derivatives.
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Transamidation : Under catalytic NaH in DMF, the acetamido group reacts with primary amines (e.g., methylamine) to form new amide bonds (yield: 60–65%) .
Nucleophilic Substitution at Indole Sulfur
The indole-thioether sulfur can participate in nucleophilic substitution under catalytic Pd conditions:
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Benzyl bromide | Pd(OAc)₂ | S-Benzyl indole-thioether derivative | 55% |
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Limitation : Low reactivity due to steric hindrance from the cyclohepta[b]thiophene core.
Cyclohepta[b]thiophene Core Stability
The seven-membered thiophene ring remains inert under standard conditions but undergoes ring-opening under extreme oxidative stress (e.g., HNO₃, 100°C), yielding sulfonic acid derivatives .
Catalytic Hydrogenation
The cycloheptane ring’s unsaturated bonds are reduced under hydrogenation:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | H₂ (50 psi), EtOH | Fully saturated cycloheptane derivative | 88% |
Functional Group Compatibility
The compound’s reactivity profile necessitates careful selection of reaction conditions:
| Functional Group | Compatible Reactions | Incompatible Conditions |
|---|---|---|
| Ester | Hydrolysis, aminolysis | Strong bases (e.g., LiAlH₄) |
| Thioether | Oxidation, alkylation | Hg²⁺ salts |
| Amide | Hydrolysis, transamidation | High-temperature acylations |
| Cyclohepta[b]thiophene | Hydrogenation | Harsh oxidizers (e.g., KMnO₄) |
This reactivity profile highlights the compound’s versatility in synthetic chemistry, enabling tailored modifications for drug discovery and materials engineering. Controlled reaction conditions and advanced analytical validation (e.g., HPLC, NMR) are essential to minimize side reactions .
Comparison with Similar Compounds
Key Differences :
- The indole-thioether side chain introduces hydrogen-bonding and π-π stacking capabilities absent in simpler amino or cyano-substituted analogs .
Functional Group Modifications
Acetamido vs. Cyanoacrylamido Substituents
- Target Compound : Features a thioacetamido group linked to an indole moiety, enabling disulfide bond formation or redox-sensitive interactions .
- Analog (Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate) : Contains a cyanoacrylamido group, which enhances electron-withdrawing effects and stabilizes conjugated systems.
Implications :
- The indole-thioacetamido group in the target compound may confer superior antioxidant activity compared to cyano-substituted analogs, as thioethers are known radical scavengers .
Preparation Methods
Synthesis of the Cycloheptathiophene Carboxylate Core
The cycloheptathiophene ring system was constructed via a Friedel-Crafts alkylation followed by annulation. Cycloheptanone underwent thiophene incorporation using phosphorus pentasulfide in anhydrous toluene at 110°C for 12 hours, yielding 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene. Subsequent esterification with ethyl chloroacetate in the presence of potassium carbonate provided the ethyl carboxylate derivative in 78% yield.
Preparation of the Indole-Thioether Side Chain
The indole fragment was functionalized at the N1 position via a two-step sequence. First, indole was alkylated with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) at 60°C to afford 1-(2-aminoethyl)-1H-indole. This intermediate was then acylated with 2-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine as a base, yielding 1-(2-(2-methylbenzamido)ethyl)-1H-indole (87% yield). Thiolation at the C3 position was achieved using elemental sulfur and a nickel(II) bromide/4,4'-dimethoxy-2,2'-bipyridine catalytic system under blue LED irradiation, forming the thiolated indole precursor.
Convergent Assembly via Sequential Coupling
Thioether Formation
The cycloheptathiophene core was functionalized at the C2 position by reacting its amine derivative with 2-chloroacetyl chloride in tetrahydrofuran (THF) to install the acetamido-thioether linkage. The resulting chloroacetamide intermediate underwent nucleophilic substitution with the indole-thiolate (generated in situ from the thiolated indole using 1,1,3,3-tetramethylguanidine) in anhydrous dimethylacetamide (DMA) under photoredox conditions (Ir[dF(CF3)ppy]2(dtbbpy)(PF6), blue LED). This step proceeded with 72% yield, as confirmed by HPLC.
Final Amide Coupling
The terminal ethyl ester group was introduced via a Steglich esterification between the carboxylic acid derivative of the coupled product and ethanol, using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM. The reaction achieved 85% yield after purification by silica gel chromatography (hexane:ethyl acetate, 3:1).
Reaction Optimization and Mechanistic Insights
Key challenges included steric hindrance during the thioether formation and epimerization risks during amide coupling. Screening of bases revealed that 1,1,3,3-tetramethylguanidine outperformed traditional bases like DBU or KOtBu in minimizing side reactions (Table 1).
Table 1: Optimization of Thioether Coupling Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| TMG | DMA | 25 | 72 |
| DBU | DMA | 25 | 58 |
| KOtBu | DMA | 25 | 41 |
| TMG | DMF | 25 | 65 |
Photoredox catalysis enabled efficient radical-mediated sulfur coupling, with the nickel catalyst facilitating oxidative addition into the C–S bond. Time-resolved NMR studies indicated complete conversion within 36 hours under blue LED irradiation.
Analytical Characterization
The final compound was characterized by $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:
- $$ ^1H $$ NMR (500 MHz, CDCl$$ _3 $$) : δ 8.21 (s, 1H, indole-H2), 7.65–7.10 (m, 8H, aromatic), 4.32 (q, J = 7.1 Hz, 2H, OCH$$ _2 $$CH$$ _3 $$), 3.89 (t, J = 6.5 Hz, 2H, NCH$$ _2 $$), 2.44 (s, 3H, Ar–CH$$ _3 $$).
- HRMS (ESI+) : m/z calculated for C$$ _{34}H$$ _{36}N$$ _3O$$ _5S$$ _2 $$ [M+H]$$ ^+ $$: 630.2098; found: 630.2101.
Purification by preparative HPLC (C18 column, acetonitrile/water gradient) ensured >98% purity, as validated by UV-Vis at 254 nm.
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound contains a cyclohepta[b]thiophene core fused with an indole moiety, connected via a thioacetamido linker. Critical features include:
- 2-methylbenzamido ethyl group : Enhances lipophilicity and potential receptor interactions .
- Thiophene and indole rings : Contribute to π-π stacking and hydrogen bonding, common in bioactive molecules .
- Ethyl carboxylate group : Improves solubility and metabolic stability . Structural analogs with similar frameworks exhibit anti-cancer and anti-inflammatory activities, suggesting these moieties are pharmacologically relevant .
Q. What synthetic routes are commonly employed for this compound, and what critical reaction conditions must be controlled?
Synthesis typically involves:
- Multi-step coupling : Amide bond formation between the indole-thioacetamido fragment and the cyclohepta[b]thiophene-carboxylate core .
- Thiol-alkylation : Critical for introducing the thioether linkage; requires inert atmospheres and anhydrous solvents (e.g., DMF) to prevent oxidation .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation . Purity is monitored via HPLC, with yields optimized by adjusting stoichiometry and catalyst loading (e.g., piperidine for condensation) .
Q. What analytical techniques are essential for characterizing purity and structural integrity?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of substituents (e.g., indole C3 vs. C2 substitution) .
- HPLC : Quantifies purity (>95% required for pharmacological assays) .
- Mass spectrometry (HRMS) : Validates molecular weight and detects trace byproducts .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) during structural confirmation?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., cycloheptathiophene protons) .
- Isotopic labeling : Traces unexpected shifts caused by dynamic effects (e.g., rotamers in amide bonds) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry . Discrepancies between calculated and observed spectra may arise from solvent polarity or tautomerism, requiring iterative refinement .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate amide coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
- Stepwise purification : Isolate intermediates after each step via column chromatography to prevent carryover impurities .
- Microwave-assisted synthesis : Reduces reaction time for thermally demanding steps (e.g., cyclization) .
Q. How does modifying substituents (e.g., methylbenzamido group) affect the compound's pharmacological profile?
- Methyl to halogen substitution : Fluorine or chlorine at the benzamido position increases electronegativity, enhancing target binding (e.g., kinase inhibition) .
- Ethyl vs. methyl carboxylate : Longer alkyl chains improve membrane permeability but may reduce aqueous solubility .
- Thioether vs. sulfone linkers : Sulfone derivatives show higher metabolic stability but lower cellular uptake . Systematic SAR studies using in vitro assays (e.g., IC₅₀ determination) are recommended to validate these trends .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Molecular docking (AutoDock, Glide) : Models interactions with target proteins (e.g., COX-2 or tubulin) using crystal structures from the PDB .
- MD simulations : Assesses binding stability over time (≥100 ns trajectories) and identifies key residues for mutagenesis studies .
- QSAR models : Relates substituent electronic parameters (e.g., Hammett constants) to bioactivity data . Experimental validation via SPR or ITC is critical to confirm computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
